molecular formula C24H23N3O3S3 B2526976 N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide CAS No. 899734-67-9

N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B2526976
CAS No.: 899734-67-9
M. Wt: 497.65
InChI Key: LHRRTFNSGYIOPB-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a benzothiazole moiety, and a thiophene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the benzothiazole and thiophene sulfonyl groups. Common reagents used in these reactions include benzyl chloride, thiophene-2-sulfonyl chloride, and 2-aminobenzothiazole. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate protein-ligand interactions.

    Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors.

    Industry: It can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The benzothiazole and thiophene sulfonyl groups play crucial roles in binding to these targets, while the piperidine ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor function by forming specific interactions, such as hydrogen bonds or hydrophobic contacts, with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide
  • N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Uniqueness

Compared to similar compounds, N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity for certain molecular targets. Additionally, the combination of benzothiazole and thiophene sulfonyl groups provides a distinct electronic and steric environment, influencing the compound’s reactivity and interactions.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-benzyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S3/c28-23(19-12-14-26(15-13-19)33(29,30)22-11-6-16-31-22)27(17-18-7-2-1-3-8-18)24-25-20-9-4-5-10-21(20)32-24/h1-11,16,19H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRRTFNSGYIOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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